11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
Description
11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a polycyclic heteroaromatic compound featuring a benzimidazo[1,2-b]isoquinoline core with a benzylamino substituent at position 11 and a nitrile group at position 4. The molecule’s fused benzimidazole and isoquinoline rings confer structural rigidity, which may influence its binding affinity in biological systems.
Properties
IUPAC Name |
11-(benzylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4/c24-14-19-17-10-4-5-11-18(17)22(25-15-16-8-2-1-3-9-16)27-21-13-7-6-12-20(21)26-23(19)27/h1-3,6-9,12-13,25H,4-5,10-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVUOYGLJDNIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzimidazole ring.
Isoquinoline Ring Formation: The benzimidazole intermediate is then subjected to cyclization with a suitable reagent, such as a halogenated compound, to form the isoquinoline ring.
Introduction of the Benzylamino Group: The resulting compound is then reacted with benzylamine under basic conditions to introduce the benzylamino group.
Addition of the Carbonitrile Group: Finally, the compound is treated with a cyanating agent, such as potassium cyanide, to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzylamine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the nature of the substituents introduced.
Scientific Research Applications
11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The benzylamino group is particularly important for binding to active sites, while the carbonitrile group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of benzimidazo[1,2-b]isoquinoline derivatives are highly dependent on substituents at position 11. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations :
Substituent Effects on Bioactivity: The 11-anilino analog (S02) exhibits strong Usp22 inhibitory activity, reducing Foxp3 expression in Tregs, which is critical for antitumor immune responses . This suggests that aromatic amine substituents at position 11 are pivotal for targeting Usp22. Bulkier substituents (e.g., 4-phenylpiperazinyl) may hinder membrane permeability, though this remains speculative without experimental data .
Synthetic Accessibility: The 11-phenyl analog (2a) was synthesized via a one-pot condensation of cyclohexanone and benzaldehyde derivatives, followed by cyclization . This method could be adapted for synthesizing the benzylamino variant. The 11-chloro compound is commercially available (e.g., Combi-Blocks, MFCD01038483) and serves as a precursor for further functionalization .
Structural Insights :
Biological Activity
The compound 11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile , often referred to as Benzylamino Tetrahydrobenzimidazo , is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure that includes a benzimidazole core fused with an isoquinoline moiety, contributing to its diverse biological effects.
| Property | Value |
|---|---|
| Molecular Weight | 374.45 g/mol |
| CAS Number | 496970-35-5 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
The anticancer potential of Benzylamino Tetrahydrobenzimidazo has been explored in various studies. A notable investigation reported that related compounds could suppress tumor growth in ovarian cancer xenografts in nude mice by over 100% . This suggests that the compound may possess similar anticancer properties worth further exploration.
Neuroprotective Effects
Emerging research has indicated that compounds with a similar structure may exhibit neuroprotective effects. For example, benzylamino derivatives have been studied for their ability to inhibit neurodegenerative processes in vitro. These findings suggest a promising avenue for treating conditions such as Alzheimer's disease.
Case Studies
- Ovarian Cancer Xenograft Study : In a study involving ovarian cancer models, compounds analogous to Benzylamino Tetrahydrobenzimidazo were shown to significantly reduce tumor size and improve survival rates in treated mice .
- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of benzyl-substituted quinoxalines against resistant strains of bacteria. The study demonstrated that these compounds outperformed standard antibiotics in inhibiting bacterial growth .
Q & A
Q. What synthetic strategies are typically employed to prepare this compound?
The synthesis often involves multi-step condensation reactions. For example, benzylamine derivatives can react with tetrahydroisoquinoline precursors under reflux conditions in acetic anhydride/acetic acid with sodium acetate as a catalyst. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified via crystallization . Key steps include:
- Benzylamino Group Introduction : Optimize stoichiometric ratios (e.g., 1:1 molar ratio of benzylamine to precursor) to minimize steric hindrance from the bulky benzyl group .
- Cyclization : Reflux for 2–12 hours, depending on the reactivity of intermediates .
Q. Which spectroscopic techniques are critical for structural confirmation?
- IR Spectroscopy : A sharp absorption band near 2,220 cm⁻¹ confirms the presence of the carbonitrile (C≡N) group .
- NMR Spectroscopy :
- ¹H NMR : Benzyl aromatic protons appear as multiplet signals at δ7.2–7.4 ppm , while tetrahydroisoquinoline protons resonate as multiplets between δ2.9–4.3 ppm .
- ¹³C NMR : The nitrile carbon is observed near 116–118 ppm , and carbonyl carbons (if present) at 165–171 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386–403) validate the molecular formula .
Q. How do functional groups influence the compound’s reactivity?
- Carbonitrile (C≡N) : Participates in nucleophilic additions or cycloadditions due to its electron-deficient triple bond .
- Benzylamino Group : Acts as a weak base and can undergo alkylation or acylation. Steric hindrance from the benzyl group may slow reactions .
- Tetrahydroisoquinoline Core : Provides a rigid scaffold for target-specific interactions, such as enzyme inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the presence of steric hindrance?
- Temperature Modulation : Increase reflux time (e.g., 12 hours vs. 2 hours) to accommodate slower kinetics caused by the benzyl group .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
- Catalyst Screening : Test alternative catalysts (e.g., K₂CO₃ instead of NaOAc) to improve cyclization efficiency .
Q. How should researchers address contradictions in spectral data during characterization?
- Cross-Validation : Compare NMR/IR data with synthesized analogs (e.g., chloro- or methyl-substituted derivatives) to identify shifts caused by electronic effects .
- Impurity Analysis : Use HPLC or GC-MS to detect byproducts (e.g., unreacted benzylamine) that may obscure spectral peaks .
- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6) do not introduce unexpected signals in NMR .
Q. What computational methods predict the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nitrile’s electrophilic carbon) .
- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina. Prioritize poses where the benzimidazo-isoquinoline core fits into hydrophobic pockets .
Q. How can conflicting bioactivity data from in vitro assays be resolved?
- Assay Validation : Use orthogonal methods (e.g., fluorescence-based and radiometric assays) to confirm target engagement .
- Stability Testing : Perform LC-MS to verify compound integrity under assay conditions (e.g., pH 7.4 buffer at 37°C) .
- Metabolite Screening : Check for degradation products that may interfere with activity readings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
